1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a phenylcarbonimidoyl group, and a methoxyphenyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbonimidoyl group. Finally, the resulting compound is treated with 4-methoxyaniline and thiourea under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the use of high-purity reagents and solvents, as well as stringent control of reaction parameters, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thioureas.
Scientific Research Applications
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins involved in disease pathways.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and proteases by binding to their active sites. This binding interferes with the normal function of the enzymes, leading to the inhibition of their activity. The compound’s sulfonyl and phenylcarbonimidoyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar enzyme inhibition properties.
Phenylthiourea: Shares the thiourea backbone but lacks the sulfonyl and phenylcarbonimidoyl groups.
Methoxyphenylthiourea: Contains the methoxyphenyl group but differs in the other substituents.
Uniqueness
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its solubility and binding affinity, while the phenylcarbonimidoyl group contributes to its stability and specificity in enzyme inhibition .
Properties
IUPAC Name |
1-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-27-18-14-12-17(13-15-18)22-21(28)23-20(16-8-4-2-5-9-16)24-29(25,26)19-10-6-3-7-11-19/h2-15H,1H3,(H2,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNEFNUZSUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=S)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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